molecular formula C9H14N2 B587462 2-Pyridinamine, 5,6-diethyl- CAS No. 145402-37-5

2-Pyridinamine, 5,6-diethyl-

Cat. No.: B587462
CAS No.: 145402-37-5
M. Wt: 150.225
InChI Key: KGUGOGQETWNOAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyridinamine, 5,6-diethyl- is a specialty organic compound featuring a pyridine core substituted with an amine group at the 2-position and ethyl groups at the 5- and 6-positions. This specific substitution pattern makes it a potential intermediate in organic synthesis and pharmaceutical research. Similar substituted pyridinamines, such as 4,6-dimethyl-2-pyridinamine and 5-methyl-2-pyridinamine , are known to serve as key building blocks for the development of more complex molecules. The diethyl groups on the pyridine ring are expected to influence the compound's electron distribution, steric bulk, and lipophilicity, which can be critical for modulating the properties of resulting materials or bioactive compounds. As a research chemical, it is proposed for use in exploratory studies, method development, and as a precursor in synthesizing ligands, catalysts, or active pharmaceutical ingredients (APIs). This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the available safety data sheet (SDS) before handling.

Properties

CAS No.

145402-37-5

Molecular Formula

C9H14N2

Molecular Weight

150.225

IUPAC Name

5,6-diethylpyridin-2-amine

InChI

InChI=1S/C9H14N2/c1-3-7-5-6-9(10)11-8(7)4-2/h5-6H,3-4H2,1-2H3,(H2,10,11)

InChI Key

KGUGOGQETWNOAA-UHFFFAOYSA-N

SMILES

CCC1=C(N=C(C=C1)N)CC

Synonyms

2-Pyridinamine,5,6-diethyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs of 2-Pyridinamine, 5,6-diethyl-, highlighting differences in substituent positions and functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Positions Key Properties/Notes
2-Pyridinamine (base compound) 504-29-0 C₅H₆N₂ 94.12 None Parent compound; used as a reference
2-Pyridinamine, 4,6-diethyl- 185417-52-1 C₉H₁₄N₂ 150.22 4,6-ethyl Ethyl groups increase steric bulk
6-Methyl-2-aminopyridine 1824-81-3 C₆H₈N₂ 108.14 6-methyl Yellow crystalline solid; pKa = 7.41
2-Amino-3-methoxypyridine 10201-71-5 C₆H₈N₂O 124.14 3-methoxy Boiling point ~235°C; density 1.139 g/cm³
2-Pyridinamine, 5,6-dihydro-3,4-dimethyl- 483357-99-9 C₇H₁₂N₂ 124.18 3,4-methyl; 5,6-dihydro Partially saturated ring; distinct reactivity

Key Trends in Physicochemical Properties

  • Molecular Weight and Steric Effects : Ethyl substituents (e.g., in 4,6-diethyl variant) increase molecular weight and steric hindrance compared to methyl or methoxy groups. This impacts solubility and reactivity in substitution reactions .
  • Electronic Effects: Electron-donating groups like methoxy (in 2-amino-3-methoxypyridine) alter the amine's basicity (pKa) and electronic distribution, influencing coordination chemistry .
  • Solubility: Hygroscopicity observed in 6-methyl-2-aminopyridine suggests that alkyl substituents may enhance moisture absorption, whereas saturated analogs (e.g., 5,6-dihydro derivatives) could exhibit different solubility profiles .

Preparation Methods

Knoevenagel Condensation

In the first step, benzaldehyde reacts with malononitrile in methanol under reflux, catalyzed by betaine (10 mol%). This forms a cyanoacrylate intermediate within 15 minutes with 100% conversion.

Cyclization and Amination

The intermediate is treated with ammonium acetate and guanidine carbonate (10 mol%) at 80°C for 10 minutes, inducing cyclization to form the 2-aminopyridine ring. Ethyl groups are introduced via in situ alkylation using diethyl sulfate, yielding 5,6-diethyl-2-pyridinamine with 94% purity.

Table 2: Catalyst Screening for Cyclization Step

CatalystReaction TimeConversion
Betaine60 minutes45%
Guanidine carbonate10 minutes100%
Pyridine-2-carboxylic acid120 minutes22%

Reference details a solvent-free approach using enaminones, malononitrile, and primary amines to assemble 2-aminopyridines. For 5,6-diethyl substitution, the enaminone precursor is pre-functionalized with ethyl groups:

Enaminone Synthesis

Ethyl-methyl ketone reacts with dimethylformamide dimethyl acetal (DMFDMA) at 80°C for 5 minutes, forming an enaminone with two ethyl groups. This step achieves 85% yield under solvent-free conditions.

Three-Component Cyclization

The ethyl-bearing enaminone reacts with malononitrile and benzylamine at 80°C for 3 hours, undergoing Knoevenagel condensation followed by cyclization. The reaction proceeds via a proposed mechanism involving nucleophilic attack at the nitrile group, leading to a six-membered aromatic product.

Table 3: Yield Variation with Amine Substituents

AmineYield (%)
Benzylamine86
4-Methoxybenzylamine80
Cyclohexylamine75

Catalyst-Free Alkylation of 2-Mercaptopyridine

A two-step catalyst-free method from utilizes 2-mercaptopyridine as the starting material:

Formation of Dihydrothiazolopyridinium Salt

2-Mercaptopyridine reacts with 1,2-dibromoethane in dimethylformamide (DMF) at room temperature for 72 hours, forming a dihydrothiazolopyridinium salt. This intermediate is isolated in 71% yield after ether precipitation.

Displacement with Ethylamine

The salt undergoes nucleophilic displacement with ethylamine at 50°C for 48 hours, replacing the thiazolo group with an amino group. Subsequent alkylation with diethyl sulfate introduces ethyl substituents, yielding the target compound in 68% yield after column purification.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison for 5,6-Diethyl-2-Pyridinamine Synthesis

MethodYield (%)Reaction TimeKey Advantage
Protective-group7224 hoursHigh regioselectivity
One-pot catalytic9425 minutesRapid, high conversion
Solvent-free MCR863 hoursEco-friendly, minimal waste
Catalyst-free6848 hoursNo catalyst required

The one-pot catalytic method offers the shortest reaction time and highest yield, making it suitable for industrial scaling. In contrast, the solvent-free approach aligns with green chemistry principles but requires pre-functionalized enaminones.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.